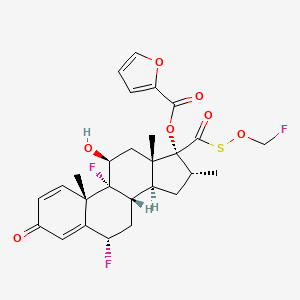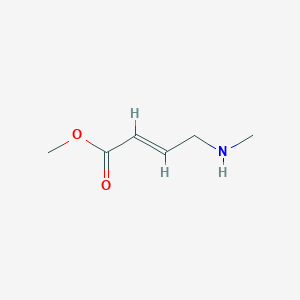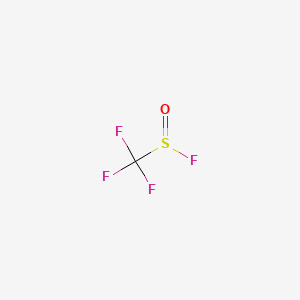
Trifluoromethanesulfinyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethanesulfinyl fluoride is a chemical compound with the molecular formula CF₃SO₂F. It is a colorless gas with a boiling point of -25°C and a density of 1.729 g/cm³ . This compound is known for its high reactivity and is used as an intermediate in various organic synthesis processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trifluoromethanesulfinyl fluoride can be synthesized through several methods. One common method involves the reaction of trifluoromethanesulfonyl chloride with a metal fluoride in the presence of water . This reaction is characterized by the following equation: [ \text{CF}_3\text{SO}_2\text{Cl} + \text{MF} \rightarrow \text{CF}_3\text{SO}_2\text{F} + \text{MCl} ] where MF represents a metal fluoride such as potassium fluoride.
Industrial Production Methods: Industrial production of this compound often involves the use of a two-chamber reactor system. This method allows for the efficient generation of the compound and its subsequent use in various chemical processes .
Analyse Des Réactions Chimiques
Types of Reactions: Trifluoromethanesulfinyl fluoride undergoes several types of chemical reactions, including substitution and addition reactions .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve the replacement of the fluoride group with other nucleophiles such as amines or phenols.
Addition Reactions: this compound can react with alkenes and dienes in the presence of oxidizing agents to form addition products.
Major Products: The major products formed from these reactions include triflates, triflamides, and triflimidates .
Applications De Recherche Scientifique
Trifluoromethanesulfinyl fluoride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of trifluoromethanesulfinyl fluoride involves its high reactivity with nucleophiles. The compound acts as an electrophile, facilitating the formation of strong bonds with nucleophilic species such as amines and phenols . This reactivity is attributed to the presence of the highly electronegative fluorine atoms, which enhance the electrophilic nature of the sulfur center .
Comparaison Avec Des Composés Similaires
Sulfuryl Fluoride (SO₂F₂): Used in similar SuFEx reactions but differs in its reactivity and applications.
Thionyl Tetrafluoride (SOF₄): Another sulfur-fluoride compound with distinct chemical properties.
Ethenesulfonyl Fluoride (CH₂CHSO₂F): Known for its use in different types of organic synthesis.
Uniqueness: Trifluoromethanesulfinyl fluoride is unique due to its high reactivity and versatility in various chemical reactions. Its ability to act as an efficient electrophile in SuFEx chemistry sets it apart from other similar compounds .
Propriétés
Numéro CAS |
812-12-4 |
|---|---|
Formule moléculaire |
CF4OS |
Poids moléculaire |
136.07 g/mol |
Nom IUPAC |
trifluoromethanesulfinyl fluoride |
InChI |
InChI=1S/CF4OS/c2-1(3,4)7(5)6 |
Clé InChI |
OVRZXQJRDBWYNI-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)S(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


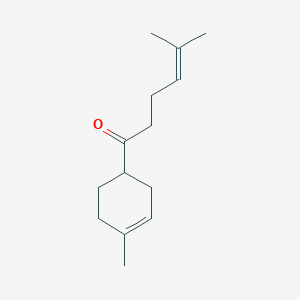

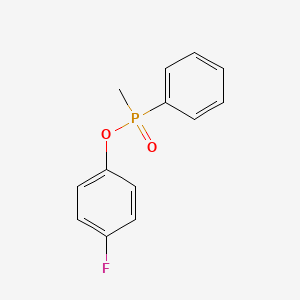
![(11R,17R)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione](/img/structure/B13407598.png)
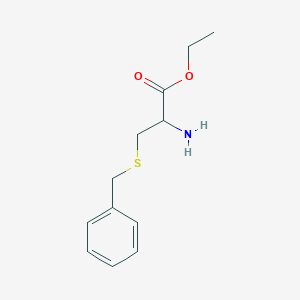
![(2R)-2-acetamido-3-[(5-pyridin-3-yl-1H-pyrrol-2-yl)sulfanyl]propanoic acid](/img/structure/B13407609.png)
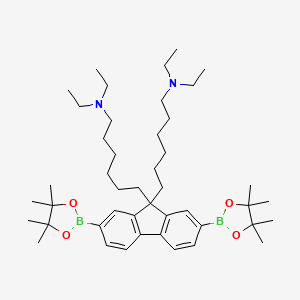
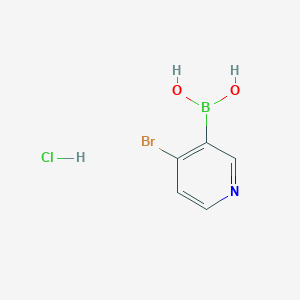
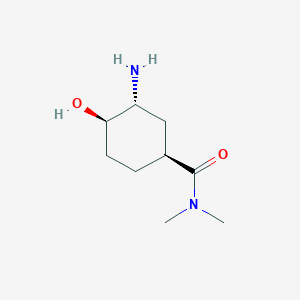
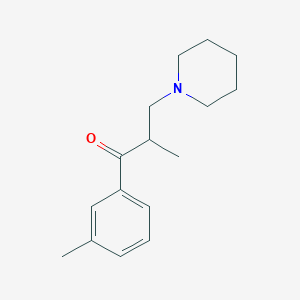

![1-[4-(2-Amino-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407650.png)
